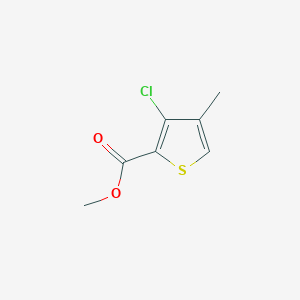
Methyl 3-chloro-4-methylthiophene-2-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thiophene derivatives involves straightforward halogenation and subsequent reactions with alcohols, yielding thiophene-2,4-diols and 3,5-dialkoxythiophene-2-carboxylic acids in nearly quantitative yield. These compounds can undergo further reactions to yield ethers of thiotetronic and α-halogenothiotetronic acids in high yield (Corral & Lissavetzky, 1984). Additionally, 2-chloro-5-methylthiophene, a related compound, can be synthesized through the reaction of 2 methylthiophene with sulfuryl chloride, providing a versatile intermediate for pharmaceuticals and agrochemicals with a significant yield (Zhangqi Yang, 2010).
Molecular Structure Analysis
A detailed study on Methyl-3-Aminothiophene-2-Carboxylate, a key intermediate structurally related to our compound of interest, reveals its crystallization in the monoclinic crystal system. It is characterized by distinct molecular interactions, including hydrogen bonding and weak C–H⋯S interactions. These interactions contribute to the stability and properties of the compound, providing insights into the behavior of similar thiophene derivatives (Tao et al., 2020).
Chemical Reactions and Properties
The chemical behavior of methyl 3-hydroxythiophene-2-carboxylate derivatives, closely related to our compound, demonstrates the impact of substituents on their reactions. These compounds can undergo smooth chlorination, followed by reactions with active hydrogen-containing compounds to produce 5-substituted derivatives. This reactivity pattern emphasizes the versatility of thiophene derivatives in chemical synthesis (Corral, Lissavetzky, & Manzanares, 1990).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as crystallization behavior and molecular interactions, are crucial for understanding their chemical reactivity and potential applications. The crystal structure analysis of related compounds provides a foundation for studying the physical properties of Methyl 3-chloro-4-methylthiophene-2-carboxylate. For example, the crystallization and molecular structure of Methyl-3-Aminothiophene-2-Carboxylate have been extensively analyzed, shedding light on the potential physical characteristics of our compound of interest (Tao et al., 2020).
Chemical Properties Analysis
The chemical properties of thiophene derivatives, including reactivity and stability, are influenced by their molecular structure. Studies on related compounds reveal the significance of substituents and molecular interactions in determining their chemical behavior. For instance, the synthesis and reactions of Methyl-3-Aminothiophene-2-Carboxylate provide insights into the chemical properties that might be expected from Methyl 3-chloro-4-methylthiophene-2-carboxylate, highlighting its versatility in organic synthesis and potential applications (Tao et al., 2020).
Applications De Recherche Scientifique
Genotoxic and Carcinogenic Potential Assessment
Thiophene derivatives, including methyl 3-amino-4-methylthiophene-2-carboxylate, have been examined for their genotoxic, mutagenic, and carcinogenic potentials. This assessment is crucial for understanding the safety profile of chemicals under the European REACH legislation. In vitro assays, such as the Ames test and the Comet assay, were employed to evaluate mutagenic and DNA-damaging effects, while the Syrian Hamster Embryo cell transformation assay was used to study carcinogenic potential. These studies help elucidate the toxicological profiles of thiophene derivatives and their safety for human exposure (Lepailleur et al., 2014).
Dyeing Performance on Polyester Fibres
Research into novel heterocyclic disperse dyes incorporating the thiophene moiety has demonstrated the potential for dyeing polyester fibers. Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and related compounds were synthesized and applied to polyester fabric, yielding various shades with good to excellent fastness properties. This application underlines the compound's relevance in textile manufacturing and its contribution to developing new materials with enhanced properties (Iyun et al., 2015).
Intermediate for Pharmaceuticals and Agrochemicals
The synthesis of 2-Chloro-5-methylthiophene showcases the compound's role as an intermediate in creating pharmaceuticals and agrochemicals. The outlined facile and low-cost production method emphasizes its significance in the chemical industry for producing valuable end products. This research supports the ongoing need for efficient and sustainable chemical synthesis processes (Yang, 2010).
Crystal Structure and Computational Study
A detailed crystal structure and computational study on methyl-3-aminothiophene-2-carboxylate have provided insights into its properties as a key intermediate in organic synthesis, medicine, dyes, and pesticides. The study highlights the importance of amino and carboxyl groups in various inter- and intra-interactions, contributing to a deeper understanding of its chemical behavior and potential applications (Tao et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3-chloro-4-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFSIDWTJVUAER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380566 | |
| Record name | methyl 3-chloro-4-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-4-methylthiophene-2-carboxylate | |
CAS RN |
175137-11-8 | |
| Record name | methyl 3-chloro-4-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175137-11-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl methacrylate](/img/structure/B66532.png)
![6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole](/img/structure/B66535.png)
![[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol](/img/structure/B66537.png)




![(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B66546.png)





